2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H15N3O. This compound features a pyrimidine ring substituted with a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through several routes. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another approach includes the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . Industrial production methods often rely on these synthetic routes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other pyrrolidine and pyrimidine derivatives:
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the dimethyl substitution on the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but differs in the functional groups attached.
3-Iodopyrroles: These compounds have a pyrrole ring with an iodine substituent, differing significantly in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a pyrimidine core with a dimethylpyrrolidine moiety and an aldehyde functional group, this compound exhibits various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
The structure of this compound significantly influences its biological interactions due to the presence of both the pyrimidine ring and the dimethylpyrrolidine substituent.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. Notably, it has been studied for its potential as an inhibitor of:
- Phosphodiesterase Type 5 (PDE5) : This enzyme is crucial in regulating blood flow and is a target for treating erectile dysfunction and pulmonary hypertension.
- Endothelin-Converting Enzyme 1 (ECE-1) : Inhibition of this enzyme may have implications in cardiovascular diseases by modulating endothelin levels.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of pyrimidine derivatives, including this compound, on various cancer cell lines (MCF-7, A549). The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving cell cycle arrest and metabolic pathway interference . -
Antimicrobial Properties :
In another investigation, the compound was tested against several microbial strains including E. coli and S. aureus. Results indicated significant antimicrobial activity at higher concentrations (200 μg/mL to 800 μg/mL), showcasing its potential as a therapeutic agent against bacterial infections .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Typically involves reacting pyrimidine derivatives with dimethylpyrrolidine under controlled conditions.
- Oxidation Techniques : The aldehyde group can be introduced via oxidation of suitable precursors.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(2,3-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-3-4-14(9(8)2)11-12-5-10(7-15)6-13-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
GWDGLZXKEKVNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1C)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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